1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole

CAS No.: 1354703-68-6

Cat. No.: VC7944886

Molecular Formula: C8H10IN3O2

Molecular Weight: 307.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354703-68-6 |

|---|---|

| Molecular Formula | C8H10IN3O2 |

| Molecular Weight | 307.09 |

| IUPAC Name | 1-cyclopentyl-4-iodo-3-nitropyrazole |

| Standard InChI | InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2 |

| Standard InChI Key | GVUIDFSWFHXQIM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I |

| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Identification

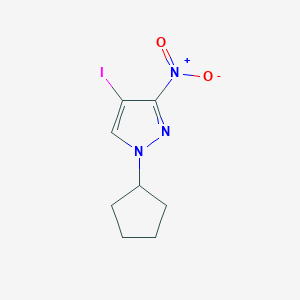

1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its IUPAC name, 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, reflects the positions of its functional groups and substituents . The molecular formula is C₈H₁₀IN₃O₂, with a molar mass of 307.09 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1354703-68-6 | CAS Common Chemistry |

| Molecular Formula | C₈H₁₀IN₃O₂ | PubChem |

| Molecular Weight | 307.09 g/mol | PubChem |

| SMILES Notation | C1CCC(C1)N2C=C(C(=N2)N+[O-])I | PubChem |

| InChI Key | GVUIDFSWFHXQIM-UHFFFAOYSA-N | PubChem |

The cyclopentyl group introduces significant steric bulk, while the electron-withdrawing nitro and iodine groups create an electron-deficient aromatic system. This configuration enhances susceptibility to nucleophilic substitution at the iodine-bearing carbon and facilitates redox activity at the nitro group .

Synthetic Routes and Reactivity

Retrosynthetic Considerations

While detailed synthetic protocols for 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole remain proprietary, its structure suggests a multi-step synthesis beginning with a pyrazole core. Plausible pathways include:

-

Cyclopentyl Introduction: Alkylation of a parent pyrazole using cyclopentyl bromide or iodide under basic conditions.

-

Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Nitration: Directed nitration at position 3 employing mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .

The order of functionalization (iodination vs. nitration) likely depends on the directing effects of substituents during electrophilic aromatic substitution.

Reactivity Profile

The compound’s reactivity is dominated by three key features:

-

Nitro Group: Participates in reduction reactions to form amino derivatives (e.g., using H₂/Pd-C or Sn/HCl).

-

Iodine Substituent: Undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for C-C bond formation.

-

Pyrazole Ring: Acts as a ligand in coordination chemistry, binding to transition metals through its nitrogen atoms .

Comparative Analysis with Structural Analogs

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde

A related compound, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde (CAS 2101197-10-6), replaces the nitro group with a formyl moiety. Key differences include:

Table 2: Structural and Functional Comparison

| Property | 1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole | 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde |

|---|---|---|

| Functional Group at C3 | Nitro (-NO₂) | Formyl (-CHO) |

| Molecular Weight | 307.09 g/mol | 290.10 g/mol |

| Electrophilicity | High (nitro electron withdrawal) | Moderate (formyl conjugation) |

| Synthetic Utility | Redox reactions, coupling chemistry | Aldol condensations, nucleophilic additions |

The nitro derivative’s stronger electron-withdrawing character makes it more reactive in aromatic substitution compared to the carbaldehyde analog .

Prospective Applications and Research Directions

Medicinal Chemistry

Nitro-substituted pyrazoles are investigated as:

-

Antimicrobial Agents: Nitro groups enhance penetration through bacterial membranes.

-

Kinase Inhibitors: The planar pyrazole core fits ATP-binding pockets in target enzymes.

-

Prodrug Candidates: Nitro reductases in hypoxic tumor environments can activate prodrug forms .

Materials Science

-

Ligand Design: The iodine and nitro groups enable coordination to lanthanides for luminescent materials.

-

Polymer Modification: As a monomer for conjugated polymers with tailored electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume